Hydroxyapatite

概要

説明

Hydroxyapatite is a naturally occurring mineral form of calcium apatite with the chemical formula Ca₁₀(PO₄)₆(OH)₂. It is a major component of bone and teeth, making up about 70% of bone by weight and 50% by volume. This compound is known for its excellent biocompatibility and bioactivity, which makes it highly valuable in medical and dental applications .

準備方法

Synthetic Routes and Reaction Conditions

Hydroxyapatite can be synthesized through various methods, including:

Wet Chemical Deposition: This involves the precipitation of this compound from aqueous solutions containing calcium and phosphate ions.

Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to produce this compound.

Hydrothermal Method: This involves the crystallization of this compound from aqueous solutions under high temperature and pressure conditions.

Industrial Production Methods

In industrial settings, this compound is often produced using the wet chemical deposition method due to its simplicity and cost-effectiveness. The process involves mixing calcium nitrate and ammonium phosphate solutions, followed by adjusting the pH to neutral using ammonia. The resulting precipitate is then filtered, washed, and dried to obtain this compound powder .

化学反応の分析

Types of Reactions

Hydroxyapatite undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl groups in this compound can be substituted with fluoride, chloride, or carbonate ions, forming fluorapatite, chlorapatite, or carbonate apatite, respectively.

Decomposition Reactions: At high temperatures, this compound can decompose into tricalcium phosphate and water.

Common Reagents and Conditions

Fluoride Ions: Used in the substitution reaction to form fluorapatite.

High Temperature: Required for the decomposition of this compound into tricalcium phosphate.

Major Products

Fluorapatite: Formed by the substitution of hydroxyl groups with fluoride ions.

Tricalcium Phosphate: Formed by the thermal decomposition of this compound.

科学的研究の応用

Biomedical Applications

Bone Regeneration and Tissue Engineering

Hydroxyapatite is widely recognized for its biocompatibility and osteoconductivity, making it a popular choice for bone regeneration applications. It serves as a scaffold material in tissue engineering, facilitating bone repair and regeneration. Research has shown that this compound scaffolds can effectively support cell attachment and proliferation, leading to enhanced bone healing processes.

A systematic review highlighted that this compound-derived scaffolds can significantly improve bone formation rates compared to traditional graft materials due to their similarity to natural bone mineral composition . The increasing trend in publications related to this compound in biomedical applications underscores its growing importance in regenerative medicine .

Drug Delivery Systems

This compound also plays a crucial role in drug delivery systems. Its porous structure allows for high drug loading capacities and controlled release profiles. Studies indicate that this compound nanoparticles can encapsulate various therapeutic agents, enhancing their solubility and bioavailability while minimizing side effects . For instance, engineered this compound nanoparticles have been utilized for targeted cancer therapies, showing promising results in delivering chemotherapeutic agents directly to tumor sites .

Oral Care

Caries Prevention

This compound is increasingly used in oral care products, particularly toothpaste, due to its ability to remineralize enamel and dentin. Clinical trials have demonstrated that this compound toothpaste is as effective as fluoride toothpaste in preventing dental caries . A meta-analysis indicated that this compound provides significant protection against caries, making it a viable alternative for individuals seeking fluoride-free options .

Long-Term Efficacy Studies

Recent long-term studies have confirmed the efficacy of this compound in cavity prevention among high-risk populations, including children with orthodontic appliances . These findings emphasize the potential of this compound-based products in maintaining oral health over extended periods.

Material Science

Coatings and Implants

In material science, this compound is utilized as a coating material for orthopedic implants and dental fixtures. Its application enhances the integration of implants with surrounding bone tissue, promoting osseointegration. This compound coatings can improve the mechanical stability and longevity of implants by mimicking the natural mineral composition of bone .

Nanomaterials

The development of this compound nanomaterials has opened new avenues for biomedical applications. These nanomaterials exhibit enhanced properties such as increased surface area and reactivity, making them suitable for applications in bio-imaging, magnetic resonance imaging contrast agents, and hyperthermia treatment . The functionalization of this compound nanoparticles further enhances their applicability in various therapeutic contexts.

Summary Table of this compound Applications

作用機序

Hydroxyapatite exerts its effects primarily through its interaction with biological tissues. In bone tissue engineering, this compound provides a scaffold that supports the attachment and proliferation of osteoblasts, promoting new bone formation. The calcium and phosphate ions released from this compound also play a crucial role in the mineralization process, enhancing bone regeneration .

類似化合物との比較

Hydroxyapatite is often compared with other calcium phosphate compounds, such as:

Tricalcium Phosphate (Ca₃(PO₄)₂): While both compounds are used in bone grafts, this compound is more stable and has better osteoconductive properties.

Fluorapatite (Ca₁₀(PO₄)₆F₂): Fluorapatite is more resistant to acid dissolution compared to this compound, making it more suitable for dental applications.

Carbonate Apatite (Ca₁₀(PO₄)₆CO₃): This compound is more similar to natural bone mineral in terms of composition and solubility.

This compound’s unique combination of biocompatibility, bioactivity, and structural similarity to natural bone makes it a preferred choice for various biomedical applications.

特性

CAS番号 |

12167-74-7 |

|---|---|

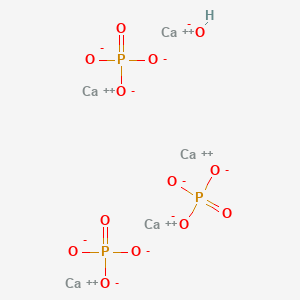

分子式 |

CaHO5P-4 |

分子量 |

152.06 g/mol |

IUPAC名 |

pentacalcium;hydroxide;triphosphate |

InChI |

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |

InChIキー |

SNEQGKNGRFIHGW-UHFFFAOYSA-J |

SMILES |

[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

正規SMILES |

[OH-].[O-]P(=O)([O-])[O-].[Ca] |

外観 |

Solid powder |

Color/Form |

Hexagonal needles arranged in rosettes Finely divided, crystalline, nonstoichiometric material. |

密度 |

Density: 3.1 to 3.2 /Apatite/ |

Key on ui other cas no. |

12167-74-7 1306-06-5 |

物理的記述 |

NKRA; Water or Solvent Wet Solid; Liquid; Other Solid; Dry Powder A white, odourless powder which is stable in air Solid; [Merck Index] White suspension; [MSDSonline] White odorless solid; [HSDB] White odorless powder; [MSDSonline] |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

10103-46-5 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in water, even when freshly prepared |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Alveograf Calcitite Calcium Hydroxyapatite Durapatite Hydroxyapatite Hydroxyapatite, Calcium Hydroxylapatite Interpore 200 Interpore 500 Interpore-200 Interpore-500 Interpore200 Interpore500 Osprovit Ossein Hydroxyapatite Compound Ossein-Hydroxyapatite Compound Ossopan Osteogen Periograf |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。